molecular formula C9H6Cl2N2 B11889025 2-Chloro-5-chloro-3-methylquinoxaline

2-Chloro-5-chloro-3-methylquinoxaline

Cat. No.: B11889025
M. Wt: 213.06 g/mol
InChI Key: ORCSTPFCUHIWMS-UHFFFAOYSA-N
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Description

2-Chloro-5-chloro-3-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-chloro-3-methylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine under reflux conditions . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-chloro-3-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation can produce quinoxaline N-oxides .

Scientific Research Applications

2-Chloro-5-chloro-3-methylquinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anticancer and antipsychotic activities.

    Industry: Utilized in the production of dyes and pigments due to its stable structure.

Mechanism of Action

The mechanism of action of 2-Chloro-5-chloro-3-methylquinoxaline involves its interaction with specific molecular targets. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also interfere with microbial cell walls, contributing to its antimicrobial activity .

Comparison with Similar Compounds

  • 2-Chloro-3-methylquinoxaline
  • 2,3-Dichloroquinoxaline
  • 2-Chloroquinoxaline

Comparison: 2-Chloro-5-chloro-3-methylquinoxaline is unique due to the presence of two chlorine atoms at different positions on the quinoxaline ring. This structural variation can influence its reactivity and biological activity compared to other similar compounds. For instance, the additional chlorine atom may enhance its antimicrobial properties or alter its binding affinity to molecular targets .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2,5-dichloro-3-methylquinoxaline

InChI

InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-4-2-3-6(10)8(7)12-5/h2-4H,1H3

InChI Key

ORCSTPFCUHIWMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC=C(C2=N1)Cl)Cl

Origin of Product

United States

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